5-(4-Trifluoromethylphenyl)nicotinic acid
Description
Contextual Significance of Nicotinic Acid Derivatives as Bioactive Scaffolds
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives form a class of compounds with a rich history and diverse applications in medicinal chemistry. ontosight.aichemistryjournal.net The pyridine (B92270) carboxylic acid core of nicotinic acid serves as a versatile "bioactive scaffold," a foundational molecular framework upon which chemists can build more complex molecules with specific biological activities. nih.govmdpi.com This scaffold is recognized for its role in numerous physiological processes and its ability to interact with various biological targets. ontosight.aichemistryjournal.net
Research has demonstrated that derivatives of nicotinic acid exhibit a wide spectrum of pharmacological effects. These include anti-inflammatory, analgesic, antioxidant, anticancer, and lipid-lowering properties. ontosight.aichemistryjournal.netnih.govnih.govnih.gov For instance, certain derivatives have been synthesized and evaluated for their potential to treat hyperlipidemia, cardiovascular diseases, and even Alzheimer's disease. chemistryjournal.netnih.govnih.gov The ability of the nicotinic acid framework to be chemically modified allows for the fine-tuning of its therapeutic properties, making it a valuable starting point in the design of new drugs. nih.govnih.gov The incorporation of different functional groups onto this scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov
| Pharmacological Activity | Examples of Investigated Nicotinic Acid Derivatives | Therapeutic Potential |
|---|---|---|
| Anti-inflammatory & Analgesic | 2-Substituted phenyl derivatives of nicotinic acid | Inflammatory conditions, pain management nih.govnih.gov |
| Anticancer | Nicotinic acid-based cytotoxic agents | Targeting receptors like VEGFR-2 in cancer therapy nih.gov |
| Antihyperlipidemic | Nicotinic acid-based 3,5-diphenylpyrazoles | Managing high cholesterol and triglyceride levels nih.govclinicaltrials.gov |
| Antioxidant | Substituted Pyridinyl 1,3,4-oxadiazoles | Combating oxidative stress-related diseases nih.gov |
| Antimicrobial | Derivatives with thiazolidine (B150603) rings | Infections caused by bacteria ontosight.ai |
Rationale for Trifluoromethylphenyl Substitution in Pyridine Carboxylic Acids
The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The trifluoromethyl (-CF3) group, in particular, is frequently added to aromatic rings, such as the phenyl group in 5-(4-Trifluoromethylphenyl)nicotinic acid, to confer several advantageous properties. mdpi.commdpi.com
The rationale for this substitution is multifaceted and grounded in the unique physicochemical characteristics of the -CF3 group:
Enhanced Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.comnbinno.com This property is crucial for improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. mdpi.comnbinno.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes in the body. nih.govmdpi.com This increased metabolic stability can prolong the drug's duration of action, meaning it remains effective in the body for a longer period. nbinno.com
Improved Binding Affinity : The high electronegativity of the fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect. mdpi.com This can alter the electronic properties of the entire molecule, potentially leading to stronger and more selective interactions with its biological target (e.g., a receptor or enzyme). mdpi.comresearchgate.net
Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, like a methyl group or a chlorine atom. mdpi.comresearchgate.net This means it can mimic the size and shape of these groups while offering different electronic and metabolic properties, providing a tool for optimizing drug-receptor interactions. researchgate.net
When applied to pyridine carboxylic acid scaffolds like nicotinic acid, the trifluoromethylphenyl substitution is intended to create a new chemical entity with a superior pharmacokinetic and pharmacodynamic profile compared to the unsubstituted parent compound. mdpi.com
| Property Conferred by -CF3 Group | Physicochemical Rationale | Impact on Drug Candidate |
|---|---|---|
| Increased Lipophilicity | Fluorine atoms are hydrophobic. | Improved membrane permeability and absorption. mdpi.com |
| Enhanced Metabolic Stability | High bond energy of the C-F bond. mdpi.com | Longer half-life and duration of action. nbinno.com |
| Altered Receptor Binding | Strong electron-withdrawing nature and high electronegativity. mdpi.com | Potentially increased potency and selectivity. mdpi.com |
| Bioisosteric Replacement | Similar steric properties to other groups (e.g., chlorine). mdpi.com | Optimization of drug-target interactions. researchgate.net |
Overview of Research Paradigms and Academic Relevance for the Chemical Compound
While direct and extensive research specifically on this compound is not widely published, its academic relevance can be inferred from studies on closely related analogs. The research paradigms for such compounds typically follow a structured path from synthesis to biological evaluation.
The synthesis of this compound would likely involve modern cross-coupling reactions, such as the Suzuki coupling, which is a standard method for joining an aryl halide (a derivative of nicotinic acid) with an arylboronic acid (a derivative of trifluoromethylphenyl boronic acid). mdpi.com Variations of this method are common in the preparation of bi-aryl compounds for medicinal chemistry research. researchgate.netnbuv.gov.ua
Following synthesis, the primary research paradigm involves screening the compound for various biological activities. Based on the properties of its constituent parts, this compound would be a logical candidate for investigation in several therapeutic areas:
Anti-inflammatory and Analgesic Agents : Given that many nicotinic acid derivatives show these properties, this compound would likely be tested in cellular and animal models of inflammation and pain. nih.govnih.gov
Antimicrobial Agents : The trifluoromethylphenyl moiety is a feature in some potent antibacterial compounds, making this an area of interest. mdpi.comnih.gov
Anticancer Research : The role of nicotinic acid derivatives in targeting cancer pathways, combined with the presence of the -CF3 group found in some anticancer drugs, makes this a plausible avenue of investigation. nih.gov
Agrochemicals : Structurally related compounds, such as 5-(4-Fluorophenyl)nicotinic acid, have been explored for use as herbicides and pesticides, suggesting a potential application in agricultural chemistry. chemimpex.com
The academic relevance of this compound lies in its potential to be a new chemical probe or a lead compound in drug discovery. It represents a logical combination of two well-validated pharmacophoric elements. Research into this specific molecule would contribute to the broader understanding of how trifluoromethylphenyl substitution on a nicotinic acid scaffold influences biological activity and drug-like properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNLWPGOSMAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364083 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-44-4 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 4 Trifluoromethylphenyl Nicotinic Acid and Its Analogues
Strategies for the Construction of the 5-(4-Trifluoromethylphenyl)pyridine Core
The central challenge in synthesizing the target molecule is the creation of the 5-arylpyridine skeleton. This is typically achieved through two primary routes: forming the phenyl-pyridine bond on a pre-existing pyridine (B92270) ring or building the substituted pyridine ring from acyclic precursors.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, valued for its mild reaction conditions and tolerance of various functional groups. researchgate.netmdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide. mdpi.com
To synthesize the 5-(4-trifluoromethylphenyl)pyridine core, a common strategy involves the Suzuki coupling between a pyridine-based halide and an arylboronic acid. researchgate.net Specifically, 5-bromonicotinic acid or its ester derivatives can be coupled with 4-(trifluoromethyl)phenylboronic acid. researchgate.net The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.comnih.gov Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective and reactive alternative to palladium-based systems. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Pyridine Substrate | 5-Bromonicotinic acid, Methyl 5-bromonicotinate | Provides the pyridine core with a leaving group. |
| Boron Reagent | 4-(Trifluoromethyl)phenylboronic acid | Provides the trifluoromethylphenyl group. |
| Catalyst | Pd(PPh₃)₄, NiCl₂(PCy₃)₂ | Facilitates the oxidative addition and reductive elimination steps. nih.gov |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. researchgate.netacs.org |
| Solvent | THF, DMF, 2-Me-THF, t-amyl alcohol | Solubilizes reactants and influences catalyst activity. nih.govacs.org |
This methodology offers a convergent and efficient route to a wide array of 5-arylnicotinates. researchgate.net
An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic or simpler cyclic precursors. baranlab.org Cyclocondensation reactions are a classic and versatile method for synthesizing pyridine rings on a large scale. youtube.com These reactions typically involve the condensation of carbonyl compounds, such as 1,5-dicarbonyls or their equivalents, with an ammonia (B1221849) source to form the pyridine heterocycle. baranlab.org
While not specific to 5-(4-Trifluoromethylphenyl)nicotinic acid in the provided sources, the general principles can be applied. For instance, a suitably substituted 1,5-dicarbonyl compound could be condensed with ammonia, followed by an oxidation step to yield the aromatic pyridine ring. baranlab.org The Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, is another well-known ring-closure approach. Variations of these methods could be designed to incorporate the required trifluoromethylphenyl substituent at the correct position.
More advanced methods involve inverse-demand Diels-Alder reactions of heterocyclic azadienes, which have become a favored method for constructing pyridine rings. baranlab.org Another approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, which proceeds through the formation of a dihydroimidazo[1,5-a]pyridine intermediate before yielding the final product. beilstein-journals.org
Table 2: Overview of Pyridine Ring-Closure Strategies
| Method | Precursors | Key Features |
|---|---|---|
| 1,5-Dicarbonyl Condensation | 1,5-dicarbonyl compound, ammonia source | Direct formation of a dihydropyridine, requires subsequent oxidation. baranlab.org |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia source | One-pot reaction forming a symmetrically substituted dihydropyridine. |
| From Enones and Nitriles | α,β-Unsaturated ketones (enones), enamines, nitriles | Versatile methods allowing for various substitution patterns. youtube.com |
| Diels-Alder Reactions | Heterocyclic azadienes | Inverse-demand cycloaddition followed by extrusion or scission. baranlab.org |
Functional Group Interconversions and Derivatization Approaches on the Nicotinic Acid Moiety
Once the core 5-(4-trifluoromethylphenyl)pyridine structure is established, the nicotinic acid moiety (the carboxylic acid group at the 3-position) can be readily modified to produce a variety of derivatives, such as esters and amides.
The carboxylic acid group of this compound can be converted into esters and amides through standard organic chemistry transformations.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, for more sensitive substrates, the carboxylic acid can be converted to an acyl chloride, which then reacts readily with an alcohol. Direct esterification can also be performed by heating a pyridine dicarboxylic acid with an alcohol at high temperatures. google.com
Amidation typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC). rsc.org Another approach is to first prepare an ester, such as a methyl nicotinate (B505614) derivative, which can then be treated with an amine to form the corresponding amide. researchgate.net The reaction of nicotinic acid esters with ammonia or ammonium (B1175870) hydroxide (B78521) is a direct route to the primary amide, nicotinamide (B372718). google.com
Table 3: Synthesis of Nicotinic Acid Esters and Amides
| Reaction | Reagents | Key Features |
|---|---|---|
| Esterification | Alcohol (e.g., ethanol, methanol), H₂SO₄ | Classic acid-catalyzed equilibrium process. google.com |
| Amidation (via coupling) | Amine, Coupling Agent (e.g., EDC, DCC) | Forms a stable amide bond under mild conditions. rsc.org |
| Amidation (from ester) | Ester (e.g., methyl nicotinate), Amine/Ammonia | Two-step process, useful for a variety of amines. researchgate.net |
Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a variety of functional groups onto the pyridine ring. wikipedia.org This reaction is particularly effective on pyridine rings that contain a good leaving group (such as a halide) and are activated by electron-withdrawing groups. wikipedia.org
For nicotinic acid derivatives, a halogen (e.g., chlorine or bromine) can be strategically placed at the 2- or 6-positions of the pyridine ring. These positions are electronically activated for nucleophilic attack. A nucleophile can then displace the halide to form a new derivative. This strategy is highly valuable for building molecular complexity. For example, the reaction of 2-chloronicotinic acid derivatives with various amines under thermal or catalyst-free conditions can produce 2-anilinonicotinic acid derivatives. researchgate.net The regioselectivity of such substitutions can sometimes be controlled by directing groups, such as an adjacent amide moiety. acs.org
The reactivity of the carbon-halogen bond is a key factor, with the bond strength decreasing and the leaving group ability of the halide anion increasing down the group (Cl < Br < I). libretexts.org
Table 4: Nucleophilic Substitution on Halogenated Nicotinic Acid Precursors
| Halogenated Precursor | Nucleophile | Product Type |
|---|---|---|
| 2-Chloronicotinic acid | Primary aromatic amines | 2-Anilinonicotinic acid derivatives researchgate.net |
| 6-Chloronicotinamide | Amines | 6-Aminonicotinamide derivatives acs.org |
Consideration of Sustainable Synthetic Approaches for Nicotinic Acid Derivatives
Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to reduce waste, minimize energy consumption, and use less hazardous materials. acs.org Several sustainable strategies are applicable to the synthesis of nicotinic acid derivatives.
Biocatalysis, using enzymes for organic synthesis, offers significant advantages over traditional chemical methods, including mild reaction conditions and high selectivity. rsc.org For instance, nitrilase enzymes can convert 3-cyanopyridine (B1664610) directly to nicotinic acid with 100% yield under mild, aqueous conditions, avoiding the harsh temperatures and metal catalysts of conventional chemical methods. nih.govfrontiersin.org Lipases have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol, often with significantly shorter reaction times compared to batch processes. rsc.org
In the realm of cross-coupling reactions, the development of protocols in greener solvents is an important goal. nih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol are considered more environmentally friendly alternatives to traditional solvents like DMF or THF. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in these green solvents. nih.gov Furthermore, developing catalyst systems that can be easily recovered and reused is a key aspect of sustainable synthesis, with research focusing on nanoparticle-based catalysts that can be retrieved and recycled for multiple reaction cycles. mdpi.com
Solvent-free and catalyst-free reactions represent another green approach. For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by simply heating 2-chloronicotinic acid with primary aromatic amines without any solvent or catalyst, resulting in excellent yields and very short reaction times. researchgate.net
Structure Activity Relationship Sar Investigations of 5 4 Trifluoromethylphenyl Nicotinic Acid Derivatives
Influence of the 4-Trifluoromethylphenyl Moiety on Biological Activity
The 4-trifluoromethylphenyl group is a critical pharmacophore in many biologically active compounds, and its presence on the 5-position of the nicotinic acid ring profoundly influences the molecule's properties. The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent that significantly alters the electronic environment of the phenyl ring. mdpi.com This modification can enhance interactions with biological targets. mdpi.com
One of the primary contributions of the -CF3 group is its effect on lipophilicity. Increased lipophilicity can improve a molecule's ability to cross cell membranes, potentially enhancing its bioavailability and in vivo transport. mdpi.com The trifluoromethyl group is significantly more lipophilic than a simple methyl group, as indicated by the Hansch lipophilicity parameter (π). Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This metabolic stability can lead to a longer half-life and improved pharmacokinetic profiles for drug candidates. mdpi.com
The trifluoromethyl group is also considered a bioisostere of a chlorine atom due to their similar steric size. mdpi.com This allows it to mimic chlorine in binding interactions while offering different electronic and metabolic properties. In compounds like the migraine drug Atogepant, both a trifluoromethyl and a trifluorophenyl group are present, contributing significantly to its metabolic stability, lipophilicity, and high binding affinity for its target receptor. mdpi.com
Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Influence on Drug Properties |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 | -CF3 increases lipophilicity, potentially improving membrane permeability. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters molecular interactions and binding to target proteins. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | -CF3 enhances metabolic stability, increasing drug half-life. |
| Steric Size (Van der Waals radius) | ~2.0 Å | ~2.7 Å | Can influence binding pocket fit; -CF3 is a bioisostere of chlorine. |
Impact of Substituent Position and Modification on the Nicotinic Acid Heterocycle
The nicotinic acid (pyridine-3-carboxylic acid) ring is not merely a scaffold but an active participant in molecular interactions. The position of the aryl substituent and the presence of other functional groups on this heterocyclic core are critical determinants of biological activity. While direct SAR studies on 5-(4-Trifluoromethylphenyl)nicotinic acid are limited in publicly accessible literature, principles can be drawn from related nicotinic acid derivatives.
Studies on other substituted nicotinic acid derivatives demonstrate the importance of the substitution pattern. For example, in a series of novel 6-aryl-2-methylnicotinic acid hydrazone derivatives tested for antiproliferative activity against K562 leukemia cell lines, the nature of the substituent on the aryl ring at the 6-position had a significant impact on potency. researchgate.net The compound featuring a 4-chlorophenyl group (6c) showed the highest activity, whereas the unsubstituted phenyl analogue (6a) was less potent, highlighting the role of electronic and steric factors. researchgate.net
Table 2: Antiproliferative Activity of Selected 6-Aryl-2-methylnicotinic Acid Hydrazone Derivatives against K562 Cells
| Compound | R Group (at position 4 of the 6-Aryl moiety) | IC50 (µM) |
| 6a | -H | 42.11 |
| 6b | -OCH3 | 66.78 |
| 6c | -Cl | 24.99 |
| Data sourced from a study on related nicotinic acid derivatives to illustrate the principle of substituent effects. researchgate.net |
These findings underscore that modifications to the nicotinic acid heterocycle, whether by altering the position of the main substituent or by introducing additional groups, can fine-tune biological activity. Factors such as hydrogen bonding capacity, steric hindrance, and electronic effects all play a role in optimizing the interaction with a biological target. researchgate.net
Stereochemical Considerations in Related Trifluoromethylphenyl Compounds
While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives or related compounds necessitates an evaluation of stereochemistry. The three-dimensional arrangement of atoms can have a profound effect on a drug's interaction with chiral biological targets like enzymes and receptors. nih.gov Enantiomers of a chiral drug, though chemically identical, can exhibit vastly different pharmacology, toxicology, and pharmacokinetics. nih.gov
A prominent example of a chiral drug containing the trifluoromethylphenyl moiety is Fluoxetine, a selective serotonin (B10506) reuptake inhibitor. mdpi.com Fluoxetine is sold as a racemic mixture, meaning it contains equal amounts of both the (R)- and (S)-enantiomers. The two enantiomers have different activities and metabolic profiles. This illustrates that for any chiral analogue of this compound, it is crucial to separate and evaluate each enantiomer individually, as one may be significantly more potent or have a better safety profile than the other. nih.govmdpi.com The synthesis of chiral, fluorine-containing drugs often involves specialized asymmetric synthesis techniques to produce pure enantiomers, leading to drugs with higher potency and selectivity. ucj.org.ua
Rational Design Principles for Optimized Analogues
Rational drug design aims to move beyond trial-and-error by using knowledge of a biological target or pharmacophore to create more effective medicines. nih.govazolifesciences.com For optimizing analogues of this compound, several principles can be applied.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography), SBDD can be employed. azolifesciences.com Computational docking simulations can predict how analogues of the lead compound bind to the active site. This allows for the design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving binding affinity and potency.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. These rely on the knowledge of other active molecules. By analyzing a series of active and inactive analogues, a pharmacophore model can be developed. researchgate.net This model defines the essential steric and electronic features required for activity. For instance, a pharmacophore model for nicotinic acid derivatives identified key hydrogen bond donor sites and aromatic regions as crucial for activity. researchgate.net This model can then guide the design of new molecules that fit these criteria.
Property Optimization: Rational design also involves optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. The 4-trifluoromethylphenyl group already confers good metabolic stability. mdpi.com Further modifications could focus on fine-tuning solubility and permeability to improve oral bioavailability. This might involve modifying the carboxylic acid group into esters or amides or adding polar groups to other positions on the nicotinic acid ring.
By integrating these computational and medicinal chemistry strategies, researchers can rationally design optimized analogues with improved efficacy, selectivity, and drug-like properties.
Pharmacological Profiling and Molecular Target Engagement
In Vitro Biological Activity Assessments
The biological profile of 5-(4-Trifluoromethylphenyl)nicotinic acid has been characterized through a series of in vitro enzyme-based assays to determine its inhibitory and modulatory potential.
A review of published scientific literature and patent databases did not yield specific data concerning the in vitro inhibitory activity of this compound against the glycosidase enzymes α-Amylase and α-Glucosidase. Consequently, its potential role in the modulation of carbohydrate metabolism through this mechanism remains uncharacterized.
There is no publicly available scientific literature or patent documentation detailing the investigation of this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Therefore, its activity against this key enzyme involved in metabolic signaling pathways has not been determined.
The compound this compound has been identified in patent literature as a modulator of γ-secretase. γ-secretase is an intramembrane protease complex centrally involved in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.
Unlike γ-secretase inhibitors which block the enzyme's activity for all substrates, γ-secretase modulators (GSMs) are sought after as they allosterically alter the protease's activity. This modulation aims to selectively decrease the production of the highly amyloidogenic 42-amino acid Aβ peptide (Aβ42) while often increasing the formation of shorter, less toxic Aβ species. nih.govnih.govmdpi.com This approach is considered a promising therapeutic strategy for Alzheimer's disease as it may avoid the mechanism-based toxicities associated with inhibiting the processing of other essential γ-secretase substrates, such as the Notch receptor. nih.govmdpi.com The identification of this compound in this context suggests its potential as a lead compound for the development of novel Alzheimer's disease therapeutics.
Table 1: γ-Secretase Modulatory Activity
| Compound Name | Target Enzyme | Observed Activity | Therapeutic Indication (Potential) |
|---|
Following a thorough search of scientific and patent databases, no studies were found that evaluated the inhibitory effect of this compound on the Ribonuclease H (RNase H) activity of HIV-1 Reverse Transcriptase. Its potential as an antiretroviral agent targeting this enzyme is therefore unknown.
The compound this compound has been disclosed in patent filings as an inhibitor of Cyclooxygenase-2 (COX-2). The COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923).
COX-2 is an inducible isoform of the enzyme that is upregulated at sites of inflammation, and its inhibition is a primary target for anti-inflammatory drug development. d-nb.infonih.govfrontiersin.org Selective COX-2 inhibitors were designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutively expressed COX-1 isoform. frontiersin.org The characterization of this compound as a COX-2 inhibitor suggests its potential for development as an anti-inflammatory agent for treating conditions such as arthritis and other inflammatory disorders.
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity
| Compound Name | Target Enzyme | Observed Activity | Therapeutic Indication (Potential) |
|---|
Receptor Modulation and Agonist/Antagonist Properties
G Protein-Coupled Receptor (GPR109A/B) Interactions
Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). mdpi.comopencardiovascularmedicinejournal.com This high-affinity receptor is expressed in adipocytes and immune cells like monocytes and macrophages. nih.govoregonstate.edu The interaction between nicotinic acid and GPR109A is a key mechanism behind many of its physiological effects. mdpi.comnih.gov Upon binding, it initiates a cascade of intracellular events that can influence inflammatory pathways and lipid metabolism. nih.govnih.gov
While GPR109A is the high-affinity receptor for nicotinic acid, a second, low-affinity receptor, GPR109B (HCAR3), has also been identified. oregonstate.edu However, much of the research on the therapeutic effects of nicotinic acid has focused on its potent activation of GPR109A. oregonstate.edudrugbank.com Studies have shown that the anti-inflammatory effects of nicotinic acid in monocytes and macrophages are mediated specifically through GPR109A activation. nih.govnih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity (e.g., α4β2, α3β4, α7)
There is no available data in the provided search results detailing the interaction or selectivity of this compound or the parent compound, Nicotinic Acid, with nicotinic acetylcholine receptor (nAChR) subtypes such as α4β2, α3β4, or α7. The term "nicotinic acid" is based on its structural relation to nicotine (B1678760) but does not imply pharmacological activity at nAChRs. Research on nAChR modulators typically involves structurally distinct compounds. nih.govnih.gov
Cell-Based Phenotypic Assays
Anti-Inflammatory Effects
Nicotinic acid exhibits significant anti-inflammatory properties, largely mediated by its activation of the GPR109A receptor on immune cells. nih.govnih.gov In cell-based assays using human monocytes, nicotinic acid has been shown to suppress the secretion of key pro-inflammatory mediators. nih.gov For instance, in monocytes activated by lipopolysaccharide (LPS), nicotinic acid reduced the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov This effect is linked to the inhibition of the NF-κB inflammatory signaling pathway. mdpi.comnih.gov The activation of GPR109A by nicotinic acid leads to a reduction in the accumulation of nuclear p65 NF-κB, a critical step in the transcription of pro-inflammatory genes. nih.govnih.gov
A meta-analysis of clinical trials confirmed that niacin treatment is associated with significant reductions in the inflammatory markers C-reactive protein (CRP) and TNF-α. researchgate.netspringermedizin.de These lipoprotein-independent effects suggest a direct role for nicotinic acid in modulating inflammation. nih.gov
| Pro-Inflammatory Mediator | Activating Agent | Reduction in Secretion (%) | Reference |
|---|---|---|---|
| TNF-α | Lipopolysaccharide (TLR4 Agonist) | 49.2 ± 4.5% | nih.govnih.gov |
| Interleukin-6 (IL-6) | Lipopolysaccharide (TLR4 Agonist) | 56.2 ± 2.8% | nih.govnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Lipopolysaccharide (TLR4 Agonist) | 43.2 ± 3.1% | nih.govnih.gov |
| TNF-α | Heat-killed Listeria monocytogenes (TLR2 Agonist) | 48.6 ± 7.1% | nih.govnih.gov |
| Interleukin-6 (IL-6) | Heat-killed Listeria monocytogenes (TLR2 Agonist) | 60.9 ± 1.6% | nih.govnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Heat-killed Listeria monocytogenes (TLR2 Agonist) | 59.3 ± 5.3% | nih.govnih.gov |
Antimicrobial Potency (Antibacterial, Antifungal)
Research indicates that nicotinic acid possesses antimicrobial properties. One study investigated its efficacy against Streptococcus pneumoniae biofilm formation. The results showed that nicotinic acid significantly inhibited biofilm formation in a manner dependent on both concentration and time. researchgate.net Higher concentrations of nicotinic acid led to lower biofilm biomass, particularly at 6-hour and 18-hour time points. researchgate.net Spectroscopic analysis suggested that the mechanism may involve the alteration of protein biomolecules within the biofilm structure. researchgate.net While the broader spectrum of its antibacterial and antifungal activity is an area of ongoing research, these findings highlight its potential as an antimicrobial agent. researchgate.net
Antioxidant Capacity
Nicotinic acid has demonstrated antioxidant properties in preclinical studies. In a mouse model of acetaminophen-induced hepatotoxicity, where oxidative stress is a key pathological driver, pretreatment with nicotinic acid offered significant protection. nih.gov The administration of nicotinic acid markedly increased the hepatic levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevated the content of glutathione (B108866) (GSH), a crucial cellular antioxidant. nih.gov Concurrently, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.gov The underlying mechanism appears to involve the upregulation of the Sirt1/Nrf2 signaling pathway, which plays a central role in cellular antioxidant responses. nih.gov
| Biomarker | Effect of Nicotinic Acid Pretreatment | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) | Significantly elevated activity | nih.gov |
| Catalase (CAT) | Significantly elevated activity | nih.gov |
| Glutathione (GSH) | Significantly elevated content | nih.gov |
| Malondialdehyde (MDA) | Reduced level | nih.gov |
| Sirtuin 1 (Sirt1) | Up-regulated expression | nih.gov |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Up-regulated expression | nih.gov |
Potential Anticancer Activities (e.g., in macrophage cells)
The potential anticancer activities of nicotinic acid derivatives may be linked to the modulation of tumor-associated macrophages (TAMs). TAMs can exist in two primary phenotypes: the anti-tumoral M1-like phenotype, which promotes inflammatory responses, and the pro-tumoral M2-like phenotype, which supports tumor growth and suppresses adaptive immunity. mdpi.com The reprogramming of M2-like TAMs to an M1-like state is a key strategy in modern cancer therapy. mdpi.com
Nicotinic acid (NA) and its derivatives are known to interact with the GPR109A receptor, which is expressed on immune cells, including monocytes and macrophages. nih.govnih.gov This interaction can trigger anti-inflammatory pathways. For instance, in activated human monocytes, NA has been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov This effect is mediated by GPR109A and involves the inhibition of the NF-κB signaling pathway. nih.govmdpi.com Studies using the macrophage cell line RAW264.7 demonstrated that niacin reduces the nuclear translocation of phosphorylated NF-κB, which in turn decreases the expression of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.com
Furthermore, NA can influence macrophage migration, a critical process in tumor infiltration. In vitro studies have shown that NA can reverse the migratory arrest of macrophage foam cells that is induced by oxidized LDL. doaj.org While these findings point to a complex immunomodulatory role, other research has focused on developing novel nicotinic acid-based compounds with direct cytotoxic effects. For example, certain synthesized derivatives have shown efficacy against various human cancer cell lines and inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in tumor angiogenesis. nih.gov The potential of this compound in this context would depend on its ability to either directly target cancer cells or modulate the function of TAMs within the tumor microenvironment.
Table 1: Effects of Nicotinic Acid on Macrophage Functions
| Biological Process | Cell/Model System | Observed Effect | Potential Implication |
|---|---|---|---|
| Cytokine Secretion | LPS-Activated Human Monocytes | Reduction of TNF-α, IL-6, MCP-1 nih.govnih.gov | Anti-inflammatory |
| Signaling Pathway | THP-1 Monocytes / RAW264.7 | Inhibition of NF-κB pathway nih.govmdpi.com | Anti-inflammatory |
| Cell Migration | RAW264.7 Macrophages | Reversal of oxLDL-induced migratory arrest doaj.org | Modulation of cell motility |
Preclinical In Vivo Pharmacological Evaluation
Models of Inflammatory Response (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard and highly reproducible in vivo assay used to screen for acute anti-inflammatory activity. hamdard.edu.pk Subplantar injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin (B10506), and bradykinin, followed by a later phase (3-6 hours) mediated by prostaglandins, where cyclooxygenase (COX) enzymes play a significant role. The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume (edema) compared to a control group.
While specific data for this compound in this model are not detailed in the available literature, various nicotinic acid derivatives and other heterocyclic compounds have been evaluated for their anti-inflammatory properties using this assay. nih.govnih.govnih.gov For example, a study investigating a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides reported good anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Similarly, other novel Mannich bases have been assessed, with some compounds showing anti-inflammatory inhibitory ratios exceeding 30%. nih.gov The evaluation of this compound in this model would provide crucial data on its potential to inhibit prostaglandin-mediated inflammation.
Table 2: Representative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound Type | Animal Model | % Inhibition of Edema (at peak) | Reference Compound |
|---|---|---|---|
| Novel Piroxicam Analogue (14c) | Mice | 62.2% | Piroxicam (25.8%) mdpi.com |
| Halogenated Piperidine Derivative | Rats | 91.9% (at 6h) | Aspirin (37.8%) hamdard.edu.pk |
Models of Metabolic Regulation (e.g., In Vivo Lipolysis Assays)
Nicotinic acid is well-established as a potent inhibitor of lipolysis in adipocytes. nih.gov In vivo lipolysis assays typically involve measuring the concentration of plasma free fatty acids (FFAs) in animal models following administration of the test compound. plos.org The primary mechanism for NA's antilipolytic effect is the activation of the GPR109A receptor on fat cells, which leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. nih.govplos.org This cascade results in a decreased breakdown of triglycerides and a lower release of FFAs into circulation. nih.gov
Derivatives of nicotinic acid have been developed to improve upon its potency and duration of action. Acipimox (B1666537), for instance, is a nicotinic acid derivative shown to be approximately 20 times more potent than NA as an antilipolytic agent. nih.gov A strong correlation has been observed between the plasma levels of acipimox and the intensity and duration of lipolysis inhibition. nih.gov Given its structural similarity, this compound is hypothesized to engage the same GPR109A-mediated pathway to regulate lipolysis. In vivo evaluation would be essential to determine its potency and efficacy in reducing plasma FFA levels compared to the parent compound.
Table 3: Comparative In Vivo Antilipolytic Potency
| Compound | Primary Mechanism | Relative Potency (vs. NA) | Effect |
|---|---|---|---|
| Nicotinic Acid (NA) | GPR109A Agonist | 1x | Inhibition of FFA release nih.gov |
| Acipimox | GPR109A Agonist | ~20x | Inhibition of FFA release nih.gov |
Analgesic Activity Models (e.g., Chemical Writhing Induced by Acetic Acid)
The acetic acid-induced writhing test is a widely used screening model for assessing the peripheral analgesic activity of new compounds. mdpi.com Intraperitoneal injection of acetic acid in mice causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins and bradykinin. These mediators stimulate nociceptors, resulting in a characteristic stretching behavior known as writhing. The analgesic efficacy of a test substance is determined by its ability to significantly reduce the number of writhes compared to a vehicle-treated control group.
Several series of nicotinic acid derivatives have been synthesized and screened for analgesic properties using this model. nih.gov Notably, a study on (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates identified compounds with significant analgesic potential. One specific compound, Antrafenine, which is structurally described as 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate, demonstrated marked analgesic activity. nih.gov The presence of a trifluoromethylphenyl group in this highly active compound suggests that this compound may also possess significant analgesic properties, likely mediated through the inhibition of prostaglandin (B15479496) synthesis or other peripheral pain pathways.
Table 4: Analgesic Activity of Nicotinic Acid Derivatives in Acetic Acid Writhing Test
| Compound | Animal Model | % Inhibition of Writhing | Potency Comparison |
|---|---|---|---|
| Antrafenine | Mice/Rats | Marked activity reported | 6-9 times more potent than glafenine (B1671574) nih.gov |
| Piroxicam Analogue (14h) | Mice | 89.9% | Comparable to Piroxicam (95.4%) mdpi.com |
Computational Chemistry and in Silico Molecular Modeling
Molecular Docking Studies for Ligand-Target Interactions
To populate this section, specific molecular docking studies involving 5-(4-Trifluoromethylphenyl)nicotinic acid would be necessary. This would include:
Identification of specific protein targets against which the compound has been docked.
Elucidation of Key Intermolecular Interactions within Active Sites: Information on the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, or halogen bonds, formed between the compound and the amino acid residues of the target protein.
Prediction of Binding Affinities and Selectivity: Quantitative data, such as binding energy values (e.g., in kcal/mol) or inhibition constants (Ki), that predict the strength of the interaction between the compound and its target. Data on its binding affinity for multiple targets would be needed to assess selectivity.
In Silico ADME/Tox Profiling
This section would require data from computational tools that predict the pharmacokinetic and toxicological properties of this compound.
Lipophilicity and Solubility Assessments: Calculated values for properties like the logarithm of the partition coefficient (logP) or distribution coefficient (logD), which indicate the lipophilicity of the molecule, and predicted aqueous solubility values.
Prediction of Drug-likeness and Bioactivity Scores: Analysis based on established criteria like Lipinski's Rule of Five to assess its potential as an orally bioavailable drug. Furthermore, predicted bioactivity scores against various target classes (e.g., GPCR ligand, ion channel modulator, kinase inhibitor) would be needed to estimate its biological potential.
Without access to published studies containing this specific computational data for this compound, generating the requested article is not feasible.
Based on the conducted research, there is no specific publicly available scientific literature detailing the predictive toxicity assessment, Quantitative Structure-Activity Relationship (QSAR) analysis, or advanced simulation techniques for the compound this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section. General methodologies for these computational chemistry techniques exist, but applying them to this specific compound without published research would be speculative and violate the requirement for factual accuracy.
Broader Academic Implications and Future Research Directions
Potential for Multifunctional Pharmacophores Based on the Nicotinic Acid Scaffold
The nicotinic acid framework is a well-established pharmacophore, and its derivatives are recognized for their potential as multifunctional agents in treating a range of conditions, including neuropsychiatric disorders. nih.govacs.org The incorporation of a trifluoromethylphenyl group onto this scaffold introduces key physicochemical modifications that can enhance its therapeutic potential. The trifluoromethyl (CF3) group is a critical tool in modern drug design, prized for its ability to improve metabolic stability, enhance binding affinity, and increase lipophilicity, which facilitates passage through biological membranes. mdpi.com
This strategic combination can lead to the development of multifunctional pharmacophores where the nicotinic acid core interacts with specific receptors, while the trifluoromethylphenyl group fine-tunes the compound's pharmacokinetic and pharmacodynamic profile. mdpi.com This dual functionality is crucial for designing next-generation therapeutics that can modulate multiple targets or pathways, potentially offering improved efficacy and a better side-effect profile.
Exploration of Novel Therapeutic Indications and Pathways
Initial research suggests that 5-(4-Trifluoromethylphenyl)nicotinic acid holds promise as a therapeutic agent for its anti-inflammatory and analgesic effects, with potential applications in oncology and neurological disorders. acs.org The broader class of nicotinic acid derivatives has been investigated for a variety of therapeutic uses, including as anti-inflammatory agents, antihyperlipidemic drugs, and even as HIV-1 reverse transcriptase inhibitors. kcl.ac.ukacs.orgmdpi.com
Future research should aim to elucidate the specific molecular pathways through which this compound exerts its effects. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially leading to novel interactions with biological targets. mdpi.com Exploring its impact on pathways related to inflammation (e.g., cyclooxygenase enzymes), neurodegeneration, and cell proliferation could uncover new therapeutic applications for this compound.
Development of Advanced and Efficient Synthetic Methodologies
The synthesis of complex molecules like this compound is a critical area of research. Modern synthetic strategies are moving towards more efficient, scalable, and practical methods. For aryl-nicotinic acids, advanced techniques often involve cross-coupling reactions, such as the Suzuki coupling, which allows for the precise joining of the pyridine (B92270) (nicotinic acid) and phenyl rings.
Another promising direction is the development of late-stage functionalization, such as C-H halogenation, which allows for the introduction of functional groups onto the nicotinic acid core in the final steps of a synthesis. nih.gov Furthermore, building the trifluoromethylated pyridine ring from simpler, readily available fluorinated precursors represents an innovative and potentially more cost-effective approach. nih.govnih.gov The ongoing development of these methodologies is crucial for making this compound and its derivatives more accessible for widespread research and potential clinical development.
Below is a table summarizing potential advanced synthetic approaches:
| Synthetic Strategy | Description | Potential Advantages | Key Reaction Type |
|---|---|---|---|
| Cross-Coupling Approaches | Joining a pre-functionalized nicotinic acid derivative with a trifluoromethylphenylboronic acid (or vice versa). | High convergence, good functional group tolerance. | Suzuki or Stille Coupling |
| C-H Functionalization | Directly coupling the trifluoromethylphenyl group to a C-H bond on the nicotinic acid ring, often using a directing group. | Reduces the need for pre-functionalization, more atom-economical. | Palladium-catalyzed C-H Arylation |
| Ring Construction | Building the pyridine ring of nicotinic acid using a trifluoromethyl-containing precursor. | Allows for the creation of diverse analogs from simple starting materials. | Condensation/Cyclization Reactions |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.comnih.gov By simultaneously measuring changes in gene expression, protein levels, and metabolite concentrations in response to the compound, researchers can build a comprehensive map of its cellular effects.
For instance, metabolomics can reveal how the compound alters key metabolic pathways, such as the niacin and polyamine pathways, which have been implicated in conditions like cancer. elsevierpure.comspringernature.com Proteomics can identify the specific proteins and enzymes that the compound interacts with, while transcriptomics can show how it influences gene regulatory networks. nih.gov This integrated, multi-omics approach is essential for identifying novel mechanisms of action, predicting potential off-target effects, and discovering biomarkers to guide personalized medicine. mdpi.com
Comparative Studies with Other Trifluoromethylated Heterocycles in Drug Discovery
The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals, often attached to a heterocyclic ring. nih.gov Comparative studies between this compound and other trifluoromethylated heterocycles (such as pyrroles, pyrazoles, or indoles) are essential for understanding the specific contribution of the nicotinic acid scaffold.
The following table outlines key properties for comparing different trifluoromethylated heterocycles:
| Heterocycle Core | Key Physicochemical Properties | Common Therapeutic Areas | Potential Advantages/Disadvantages |
|---|---|---|---|
| Pyridine (Nicotinic Acid) | Weakly basic, aromatic, hydrogen bond acceptor. | Cardiovascular, CNS, Oncology. | Well-established scaffold; potential for specific metabolic pathways. |
| Pyrrole | Weakly acidic, electron-rich aromatic system. | Anti-inflammatory, Anticancer. | Different electronic profile may alter target interactions. |
| Pyrazole | Aromatic, contains two adjacent nitrogen atoms. | Anti-inflammatory (e.g., Celecoxib), Analgesic. | Offers different hydrogen bonding patterns. |
| Thiophene | Aromatic, sulfur-containing, bioisostere of benzene. | Antimicrobial, Anticancer. | Can alter lipophilicity and metabolic profile compared to nitrogen heterocycles. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-trifluoromethylphenyl)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with trifluoromethylphenyl precursors. For example, oxidation of 5-(4-trifluoromethylphenyl)nicotinonitrile using KMnO₄ in acidic conditions yields the carboxylic acid . Optimization includes adjusting reaction temperature (80–100°C), solvent polarity (e.g., DMF/H₂O mixtures), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity can be monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., CF₃ group at δ ~110 ppm in ¹³C NMR; pyridine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 267.20 (C₁₃H₈F₃NO₂) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for MOF applications .
Q. What are the solubility and purification challenges associated with this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Recrystallization from ethanol/water (7:3 v/v) at 4°C improves purity (>98%). pH-dependent crystallization (e.g., pH 5–6) can enhance yield by minimizing zwitterionic forms .
Advanced Research Questions
Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : The trifluoromethyl group enhances hydrophobicity and thermal stability (~300°C decomposition), while the carboxylic acid moiety coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺). MOF synthesis involves solvothermal reactions (120°C, 24 hrs) in DMF, with BET surface areas exceeding 1000 m²/g . Defect engineering (e.g., DE-NOTT-100) tailors pore sizes for gas storage applications .
Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?
- Methodological Answer : The pyridine-carboxylic acid scaffold mimics coenzyme NAD⁺, making it a potential inhibitor for dehydrogenases. Kinetic assays (e.g., IC₅₀ determination via UV-Vis at 340 nm) assess competitive inhibition. Docking simulations (AutoDock Vina) predict binding to active sites (e.g., lactate dehydrogenase) with ΔG ≈ -8.5 kcal/mol .
Q. How can analytical challenges like trace impurities be addressed in quality control?
- Methodological Answer :
- HPLC-MS : Detects nitrile intermediates (<0.5% impurity) using a C18 column and 0.1% formic acid mobile phase .
- 19F NMR : Quantifies residual trifluoromethylphenyl byproducts (δ -62 ppm vs. CF₃Cl internal standard) .
- Thermogravimetric Analysis (TGA) : Confirms solvent-free crystals (weight loss <1% below 150°C) .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
